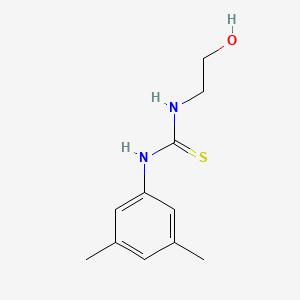

![molecular formula C14H15N3O4S B4581979 3,3'-[(5-phenyl-1,3,4-thiadiazol-2-yl)imino]dipropanoic acid](/img/structure/B4581979.png)

3,3'-[(5-phenyl-1,3,4-thiadiazol-2-yl)imino]dipropanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3,3'-[(5-phenyl-1,3,4-thiadiazol-2-yl)imino]dipropanoic acid often involves multi-step chemical reactions, utilizing precursors such as amino-thiadiazoles and iminophosphoranes. For example, the aza Wittig-type reaction has been employed for the preparation of mesoionic thiazolo[2,3-b]-1,3,4-thiadiazoles, showcasing the complexity and specificity required in synthesizing such compounds (Molina, Arques, & Alías, 1992).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 3,3'-[(5-phenyl-1,3,4-thiadiazol-2-yl)imino]dipropanoic acid, is often confirmed through X-ray crystallography. This method provides unambiguous determination of stereochemical configurations, as seen in the efficient preparation and structural determination of related compounds (Kanai et al., 1993).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloaddition-elimination reactions, to form fused thiadiazole derivatives. Such reactions are critical for modifying the compound's chemical structure and enhancing its properties for potential applications (L'abbé & Leurs, 1992).

Physical Properties Analysis

The physical properties of thiadiazole derivatives are influenced by their molecular structure. For instance, modifications in the thiadiazole ring can impact the compound's solubility, melting point, and stability. These properties are essential for determining the compound's suitability for specific applications, such as in materials science or as intermediates in organic synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiadiazole derivatives are of significant interest. These compounds often exhibit unique behavior in reactions, such as the formation of dipolar 1:1 adducts or the involvement in aza Wittig-type reactions, highlighting their potential as versatile reagents in organic synthesis (Ametamey, Vincent, & Heimgartner, 1990).

Aplicaciones Científicas De Investigación

Heterocyclic Derivatives and Their Applications

Heterocyclic compounds, specifically those containing thiadiazole, are pivotal in medicinal chemistry, contributing significantly to the development of treatments across various biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer effects, among others. Research by Ravindra Kumar and Hament Panwar (2015) on bis-heterocyclic derivatives incorporating thiadiazole moieties highlights the compound's antimicrobial spectrum against various microbes, alongside its potent anti-inflammatory and analgesic properties.

Corrosion Inhibition

In the realm of industrial applications, derivatives of thiadiazoles, such as those studied by M. Quraishi and R. Sardar (2003), have been identified as effective corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit high inhibition efficiency, showcasing their potential in prolonging the lifespan of metal structures and components.

Antioxidant Activity

The exploration of antioxidant activities has led to the synthesis of novel 1,3,4-thiadiazole derivatives, as demonstrated by K. Jakovljević et al. (2019). These compounds exhibit significant potential in scavenging free radicals, comparable to known antioxidants. Such findings underscore the potential of thiadiazole derivatives in mitigating oxidative stress-related diseases.

Drug-Protein Interaction Studies

Understanding the interaction between drugs and proteins is crucial for drug development. Studies like those conducted by S. Karthikeyan et al. (2017) on the binding of thiadiazole derivatives to human serum albumin offer insights into the pharmacokinetic mechanisms of these compounds. Such research is foundational for developing drugs with optimal efficacy and safety profiles.

Molecular and Crystal Structures

The investigation into the molecular and crystal structures of thiadiazole derivatives, as performed by W. Schuckmann et al. (1978), provides essential data for understanding the chemical and physical properties of these compounds. Knowledge of these structures is vital for the design and synthesis of new compounds with desired characteristics.

Propiedades

IUPAC Name |

3-[2-carboxyethyl-(5-phenyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c18-11(19)6-8-17(9-7-12(20)21)14-16-15-13(22-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPRDSHWCODDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)N(CCC(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-[(5-Phenyl-1,3,4-thiadiazol-2-yl)imino]dipropanoic acid (non-preferred name) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4581897.png)

![7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4581911.png)

![ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate](/img/structure/B4581921.png)

![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-ethylpropanamide](/img/structure/B4581923.png)

![methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4581925.png)

![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581942.png)

![N-(2,4-dichlorophenyl)-2-{[5-(5-ethyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4581945.png)

![3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isobutylbenzamide](/img/structure/B4581953.png)

![2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4581977.png)

![(tetrahydro-2-furanylmethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4581989.png)

![2-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenoxy]acetamide](/img/structure/B4581999.png)